molecular formula C10H9N3O2 B12918814 2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4-amine CAS No. 61378-89-0

2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4-amine

Cat. No.: B12918814
CAS No.: 61378-89-0
M. Wt: 203.20 g/mol
InChI Key: OXWORWBBUCUIJP-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4-amine is a heterocyclic compound that features a fused furan and pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol, followed by treatment with diphosphorus pentasulfide in anhydrous toluene to form the corresponding carbothioamide. This intermediate is then oxidized with potassium ferricyanide in an alkaline medium to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium ferricyanide in an alkaline medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nitration with nitric acid, bromination with bromine, and acylation with acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration would yield nitro derivatives, while bromination would yield bromo derivatives of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4-amine is unique due to its specific furan-pyrimidine fusion, which imparts distinct electronic and steric properties. These properties can influence its binding affinity and selectivity towards various biological targets, making it a valuable compound in drug discovery and development.

Properties

CAS No.

61378-89-0

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

2-(furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C10H9N3O2/c11-8-6-3-5-15-10(6)13-9(12-8)7-2-1-4-14-7/h1-2,4H,3,5H2,(H2,11,12,13)

InChI Key

OXWORWBBUCUIJP-UHFFFAOYSA-N

Canonical SMILES

C1COC2=NC(=NC(=C21)N)C3=CC=CO3

Origin of Product

United States

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